
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene is a polynitro compound known for its high-energy properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four nitro groups and four phenyl groups attached to the tetracene core
Méthodes De Préparation
The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene typically involves nitration reactions. The starting material, 5,6,11,12-tetraphenyltetracene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene has several scientific research applications:
Chemistry: It is used as a high-energy material in the study of energetic compounds and their properties.
Biology: Its derivatives may be explored for potential biological activities, although specific applications in biology are less common.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the development of advanced materials, including explosives and propellants, due to its high-energy content and stability.
Mécanisme D'action
The mechanism of action of 2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas, carbon dioxide, and other byproducts. These reactions are highly exothermic, making the compound useful in applications requiring rapid energy release. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups and their interactions with other chemical species.
Comparaison Avec Des Composés Similaires
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene can be compared with other polynitro compounds, such as:
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high density and energy content, HNIW is used in advanced explosives.
Octanitrocubane: Another high-energy compound with a unique cubic structure, used in research on energetic materials.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups, used as a benchmark for comparing the energy content of other compounds.
The uniqueness of this compound lies in its combination of four nitro groups and four phenyl groups, providing a balance of high energy and stability.
Propriétés
Numéro CAS |
918164-26-8 |
|---|---|
Formule moléculaire |
C42H24N4O8 |
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
2,3,8,9-tetranitro-5,6,11,12-tetraphenyltetracene |
InChI |
InChI=1S/C42H24N4O8/c47-43(48)33-21-29-30(22-34(33)44(49)50)39(27-17-9-3-10-18-27)42-40(28-19-11-4-12-20-28)32-24-36(46(53)54)35(45(51)52)23-31(32)38(26-15-7-2-8-16-26)41(42)37(29)25-13-5-1-6-14-25/h1-24H |
Clé InChI |
OYVISKGWNGMQDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=CC=C6)C7=CC=CC=C7)[N+](=O)[O-])[N+](=O)[O-])C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


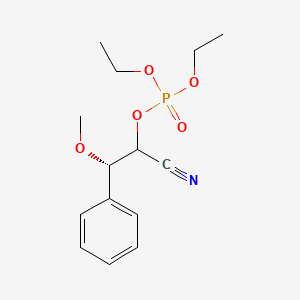
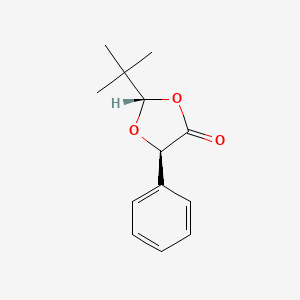

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)
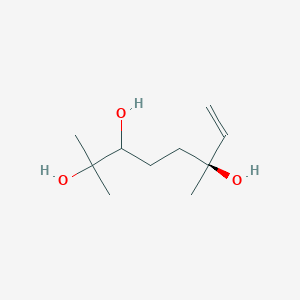
![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)
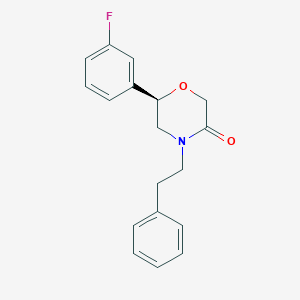
![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)
![2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B14186572.png)
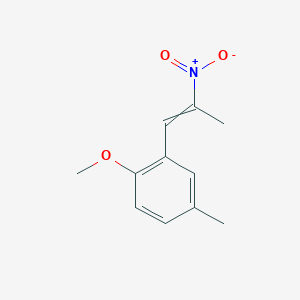
![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)

